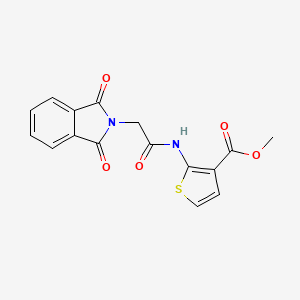

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-23-16(22)11-6-7-24-13(11)17-12(19)8-18-14(20)9-4-2-3-5-10(9)15(18)21/h2-7H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSYLNHXCZGYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with phthaloyl-protected alanine, which is synthesized by reacting alanine with phthalic anhydride at high temperatures (around 150°C). The final step involves the coupling of these intermediates to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The isoindoline-1,3-dione moiety can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the isoindoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the isoindoline-1,3-dione moiety can yield different amine derivatives.

Scientific Research Applications

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate exerts its effects involves interactions with various molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester: Similar structure but with a benzoic acid moiety instead of a thiophene ring.

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea: Contains an isoindoline-1,3-dione moiety but differs in the urea linkage.

Uniqueness

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is unique due to the combination of its thiophene ring and isoindoline-1,3-dione moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 295.32 g/mol

The structure features a thiophene ring, an isoindoline moiety, and an acetamido group, which are critical for its biological activity.

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of related compounds featuring the isoindoline structure. For instance, derivatives of (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate exhibited potent anti-cancer activity against various tumor cell lines including SK-BR-3 and MDA-MB-231 . The mechanism involves the induction of apoptosis through the enhancement of reactive oxygen species (ROS) levels and inhibition of thioredoxin reductase (TrxR), leading to the activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the double bond and ester groups significantly influence the biological activity of these compounds. For example, certain structural modifications resulted in increased potency against cancer cell lines, suggesting that specific functional groups are crucial for enhancing therapeutic efficacy .

The proposed mechanisms by which methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by modulating ROS levels.

- Inhibition of Key Enzymes : It may inhibit enzymes like TrxR, which are essential for cancer cell survival.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest in various phases, preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Study on Anti-Proliferative Effects : A study published in PubMed reported that several derivatives exhibited significant anti-proliferative effects on multiple cancer cell lines, with specific compounds showing IC50 values in the low micromolar range .

Compound Cell Line IC50 (µM) 8c HCT116 5.4 11h MDA-MB-231 6.8 8d SK-BR-3 7.0 - Mechanistic Insights : Another research article detailed how compound 8c increased ROS levels and induced apoptosis through activation of caspases in HCT116 cells .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of phthalic anhydride with glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid ().

- Step 2 : Esterification of the carboxylic acid group using ethanol under acidic conditions ().

- Step 3 : Hydrazide formation by reacting the ester with hydrazine hydrate ().

- Step 4 : Microwave-assisted cyclocondensation with thiol-containing reagents (e.g., thiomalic acid) to form the thiazolidinone core ().

Key conditions include microwave irradiation (700 W, 80°C, 14–17 minutes) and catalysts like anhydrous ZnCl₂ ().

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry ().

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the dioxoisoindolinyl moiety) ().

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns ().

- X-ray Crystallography : Resolves ambiguous stereochemistry or regioselectivity in crystalline derivatives ().

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound are limited, analogous thiophene derivatives require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to potential skin/eye irritation ().

- Ventilation : Use fume hoods to avoid inhalation of fine particles ().

- Waste Disposal : Follow institutional guidelines for halogenated or sulfur-containing organic waste ().

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 1,3-dioxoisoindolinyl moiety?

- Microwave-Assisted Synthesis : Reduces reaction time (14–17 minutes vs. hours) and improves yield (72–94%) by enhancing reaction kinetics ().

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates ().

- Catalysts : Piperidine/acetic acid systems enhance Knoevenagel condensation efficiency ().

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Cross-Validation : Combine NMR, IR, and MS to confirm functional groups and connectivity ().

- Computational Modeling : Density Functional Theory (DFT) predicts ¹³C NMR shifts and validates stereochemical assignments (inferred from ).

- Comparative Analysis : Benchmark spectral data against structurally similar derivatives (e.g., methyl thiophene carboxylates in ).

Q. How does the dioxoisoindolinyl group influence bioactivity?

- Enzyme Inhibition : The dioxoisoindolinyl group mimics peptide bonds, enabling competitive inhibition of proteases or kinases ().

- Anti-Inflammatory Activity : Derivatives with electron-donating substituents (e.g., -OCH₃) show enhanced activity due to improved binding to cyclooxygenase (COX) active sites ().

- Structure-Activity Relationship (SAR) : Alkyl groups (e.g., -CH₃) on the thiazolidinone ring reduce ulcerogenic toxicity while maintaining efficacy ().

Q. What are the challenges in achieving regioselectivity during functionalization?

- Steric Effects : Bulky substituents on the thiophene ring direct reactions to less hindered positions ().

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate specific sites for nucleophilic attack ().

- Temperature Control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products in multi-step syntheses ().

Q. How can researchers validate compound purity post-synthesis?

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase columns (C18) with methanol/water gradients ().

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity ().

- Elemental Analysis : Confirms %C, %H, %N within 0.3% of theoretical values ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.